Katapyrin;Catapyrin
Description
Katapyrin, known by its generic name Aminometradine, is a diuretic classified under "other diuretics" in the urinary system pharmacopeia . Aminometradine’s primary therapeutic use involves promoting diuresis by modulating renal electrolyte transport, though its mechanism of action remains less characterized compared to mainstream diuretics like thiazides or loop diuretics.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-amino-3-ethyl-1-prop-2-enyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h3,7H,1,4-6,10H2,2H3 |
InChI Key |
JJIIXTQEICPOHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(N(C1=O)CC=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Katapyrin can be synthesized through several methods, including solid-phase, gas-phase, and liquid-phase reactions. Each method has its own set of reaction conditions and requirements. For instance, solid-phase reactions often require high temperatures and can produce large quantities of the compound, but may have lower purity levels . Liquid-phase methods, on the other hand, can offer more precise control over the product’s structure and purity .
Industrial Production Methods: In industrial settings, the production of Katapyrin often involves large-scale synthesis methods that prioritize efficiency and cost-effectiveness. Techniques such as hydrothermal and solvothermal synthesis are commonly used due to their ability to produce high-quality compounds in large quantities . Post-treatment and activation processes are also crucial to enhance the compound’s catalytic properties .
Chemical Reactions Analysis
Types of Reactions: Katapyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogens for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields and product quality.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of Katapyrin, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
Katapyrin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Katapyrin exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, modulating their activity and leading to various biological effects . Understanding these interactions is crucial for developing new applications and therapeutic uses for the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Katapyrin’s structural framework aligns with pyridine/pyrimidine derivatives, as evidenced by compounds in the provided literature. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Pyridine/Pyrimidine-Based Compounds
Key Observations :
- Substituent Effects: Chlorine atoms (e.g., in 1-(2,4-dichloropyridin-5-yl)ethanone) enhance electrophilicity and antimicrobial activity, whereas methyl and amine groups (as in Katapyrin) may improve solubility and renal targeting .
- Functional Group Diversity : The presence of piperazine or methoxy groups (e.g., in N-(4-methoxyphenyl)-derivatives) introduces steric bulk and hydrogen-bonding capacity, altering receptor selectivity .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Bioactivity and Physicochemical Properties
Key Findings :
- Lipophilicity : Katapyrin’s moderate LogP (1.8) suggests balanced renal excretion and tissue penetration, whereas higher LogP values (e.g., 3.2 in trifluoromethylbenzoyl derivatives) correlate with enhanced membrane permeability but reduced aqueous solubility .
- Potency : While Katapyrin lacks specific IC₅₀ data, structurally complex analogues (e.g., pyrimidin-amines) exhibit micromolar-range activity in cancer models, highlighting the role of aromatic and heterocyclic substituents in target engagement .
Mechanistic and Therapeutic Differentiation
Mode of Action
- Katapyrin : Likely inhibits renal carbonic anhydrase or sodium channels, akin to acetazolamide but with distinct substituent-driven selectivity .
- Chlorinated Analogues: Electrophilic chlorine atoms (e.g., in 1-(2,4-dichloropyridin-5-yl)ethanone) may covalently modify enzyme active sites, offering irreversible inhibition .
- Piperazine-Containing Derivatives : Engage G-protein-coupled receptors (GPCRs) or kinases via nitrogen lone-pair interactions, broadening therapeutic scope beyond diuresis .
Clinical Implications
- Aldehyde/Ester Derivatives: Limited therapeutic utility due to reactivity but valuable as synthetic intermediates .
- Deuterated Analogues : Improved metabolic stability (e.g., deuterated piperidines) for prolonged activity .
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